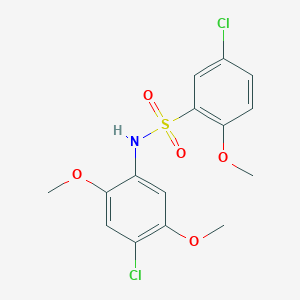
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide, also known as 25CN-NBOH, is a potent and selective agonist for the serotonin 2A receptor (5-HT2A). This compound has gained significant attention in the scientific community due to its potential use as a research tool for studying the role of 5-HT2A receptors in various physiological and pathological processes.
科学的研究の応用
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide is primarily used as a research tool to study the role of 5-HT2A receptors in various physiological and pathological processes. This compound has been shown to have high affinity and selectivity for 5-HT2A receptors, making it an ideal tool for studying the functions of these receptors. Some of the research applications of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide include:
1. Studying the role of 5-HT2A receptors in the regulation of mood, cognition, and perception.
2. Investigating the involvement of 5-HT2A receptors in the pathophysiology of psychiatric disorders such as schizophrenia, depression, and anxiety.
3. Examining the effects of 5-HT2A receptor agonists on neuronal activity and synaptic plasticity.
作用機序
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide acts as a potent and selective agonist for the 5-HT2A receptor. The activation of these receptors leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the phospholipase A2 (PLA2) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These signaling pathways ultimately lead to the modulation of neuronal activity and synaptic plasticity, which are thought to underlie the physiological and pathological effects of 5-HT2A receptor activation.
Biochemical and Physiological Effects:
The activation of 5-HT2A receptors by 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. Some of the effects of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide include:
1. Modulation of neuronal activity and synaptic plasticity.
2. Regulation of mood, cognition, and perception.
3. Induction of hallucinations and altered states of consciousness.
4. Regulation of circadian rhythms and sleep-wake cycles.
5. Involvement in the pathophysiology of psychiatric disorders such as schizophrenia, depression, and anxiety.
実験室実験の利点と制限
One of the main advantages of using 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide as a research tool is its high affinity and selectivity for the 5-HT2A receptor. This makes it an ideal tool for studying the functions of these receptors in various physiological and pathological processes. However, there are also some limitations to using 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide in lab experiments. One of the main limitations is the potential for off-target effects, as this compound may also interact with other receptors and signaling pathways. Additionally, the use of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide in lab experiments may be limited by its high cost and limited availability.
将来の方向性
There are several future directions for research on 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide. Some of these directions include:
1. Investigating the potential therapeutic applications of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide for the treatment of psychiatric disorders such as schizophrenia, depression, and anxiety.
2. Studying the effects of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide on neuronal activity and synaptic plasticity in different brain regions.
3. Examining the role of 5-HT2A receptors in the regulation of circadian rhythms and sleep-wake cycles.
4. Developing new and more selective agonists and antagonists for the 5-HT2A receptor.
5. Investigating the effects of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide on other signaling pathways and receptors to better understand its potential off-target effects.
合成法
The synthesis of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide involves the reaction of 2-methoxybenzenesulfonyl chloride with 4-chloro-2,5-dimethoxyaniline to form 4-chloro-2,5-dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide. This intermediate is then reacted with 5-chloro-2-aminobenzonitrile to form 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide. The final product is obtained by purification through recrystallization.
特性
製品名 |
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide |
|---|---|
分子式 |
C15H15Cl2NO5S |
分子量 |
392.3 g/mol |
IUPAC名 |
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO5S/c1-21-12-5-4-9(16)6-15(12)24(19,20)18-11-8-13(22-2)10(17)7-14(11)23-3/h4-8,18H,1-3H3 |
InChIキー |
MGTGIFJOEISJCJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC |
正規SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
![2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B288716.png)
![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)

![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)




![4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288737.png)